3-nitro-N-[4-(5-{[(3-nitrophenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide
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Overview
Description
3-NITRO-N-{4-[6-(3-NITROBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}BENZAMIDE is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-{4-[6-(3-NITROBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps include amide formation and benzodiazole ring construction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N-{4-[6-(3-NITROBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while oxidation can produce nitroso derivatives.
Scientific Research Applications
3-NITRO-N-{4-[6-(3-NITROBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-NITRO-N-{4-[6-(3-NITROBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro groups and benzodiazole ring play crucial roles in its biological activity. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N-(3-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
- 3-NITRO-N-(3-((3-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
Uniqueness
3-NITRO-N-{4-[6-(3-NITROBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}BENZAMIDE is unique due to its specific molecular structure, which combines nitro groups, benzamide, and benzodiazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H18N6O6 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-nitro-N-[4-[6-[(3-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H18N6O6/c34-26(17-3-1-5-21(13-17)32(36)37)28-19-9-7-16(8-10-19)25-30-23-12-11-20(15-24(23)31-25)29-27(35)18-4-2-6-22(14-18)33(38)39/h1-15H,(H,28,34)(H,29,35)(H,30,31) |
InChI Key |
BPERJFCAQODQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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